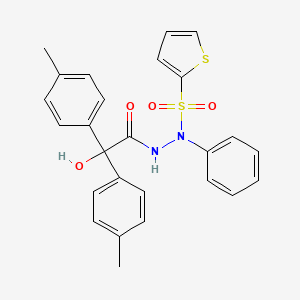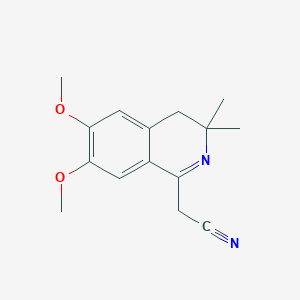![molecular formula C19H11BrO4 B14948572 (9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group and a furochromene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methyl-2H-furo[2,3-H]chromene-2,8-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
2H-Chromenes: These compounds share a similar chromene backbone but lack the furo and bromophenyl groups.
4H-Chromenes: Similar to 2H-chromenes but with different hydrogenation states.
Benzopyrans: These compounds have a similar fused ring structure but differ in their substituents.
Uniqueness
9-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-2H-FURO[2,3-H]CHROMENE-2,8-DIONE is unique due to its combination of a bromophenyl group and a furochromene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H11BrO4 |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
(9Z)-9-[(4-bromophenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C19H11BrO4/c1-10-8-16(21)24-18-13(10)6-7-15-17(18)14(19(22)23-15)9-11-2-4-12(20)5-3-11/h2-9H,1H3/b14-9- |
Clave InChI |
MPXRLOOLTXJEIT-ZROIWOOFSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=C(C=C4)Br)/C(=O)O3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=C(C=C4)Br)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948540.png)
![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)

